4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile
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Overview
Description
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile is an organic compound that features a boron-containing heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile typically involves the reaction of 3-methylbenzonitrile with a boron-containing reagent. One common method is the reaction of 3-methylbenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The boron-containing ring can be oxidized to form boronic acids or boronates.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are common.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nature of the substituent introduced.
Scientific Research Applications
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs, which can exhibit unique biological activities.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile depends on its application. In organic synthesis, the boron center can act as a Lewis acid, facilitating various chemical transformations. In medicinal applications, the compound’s mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
- 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
- Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Uniqueness
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile is unique due to the presence of both a nitrile group and a boron-containing heterocyclic ring. This combination imparts distinct reactivity and potential applications compared to other similar compounds. The nitrile group can participate in various chemical reactions, while the boron-containing ring can facilitate cross-coupling reactions and other transformations.
Properties
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2/c1-10-6-11(7-15)4-5-12(10)14-16-8-13(2,3)9-17-14/h4-6H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFCVEBPGJRPOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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